(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone is a synthetic organic compound classified primarily as a pyridine derivative. This compound features a complex structure that incorporates both a pyridine ring and a piperidine moiety, making it of interest in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities.
The compound's chemical structure can be represented by the International Union of Pure and Applied Chemistry name, and it is often referenced in scientific literature related to receptor antagonism and other pharmacological applications. It is cataloged under the Chemical Abstracts Service number 266361-80-2, which facilitates its identification in chemical databases and research articles .
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone falls under several classifications:
The synthesis of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone can be accomplished through various synthetic pathways. A notable method involves the reaction between 2,6-dichloro-4-pyridinecarboxaldehyde and a trifluoromethyl-substituted piperidine derivative under controlled conditions.
The molecular structure of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone features:
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone can undergo various chemical reactions typical for carbonyl compounds and heterocycles:
These reactions are typically conducted under controlled conditions, such as inert atmospheres or specific temperature ranges, to prevent side reactions and ensure high yields.
The mechanism of action for (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone primarily involves its role as an antagonist at specific serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various neurological processes including cognition and appetite regulation.
(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone has several scientific applications:
The molecular architecture features a carboxamide linkage (-C(O)-) connecting two key heterocyclic components: a 2,6-dichloro-4-pyridyl moiety and a 4-(trifluoromethyl)piperidine ring. This arrangement creates a twisted conformation with a dihedral angle of approximately 58.7° between the planes of the pyridine and piperidine rings, as established through X-ray crystallographic analysis of closely related analogs [10]. The steric congestion imposed by the ortho-chlorine atoms (Cl₁, Cl₂) adjacent to the carbonyl linkage contributes significantly to this torsional distortion, which profoundly influences the molecule's binding orientation at biological targets.
Table 1: Key Molecular Descriptors of (2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone
Property | Value | Experimental Method |
---|---|---|
CAS Registry Number | 266361-80-2 | - |
Molecular Formula | C₁₂H₁₁Cl₂F₃N₂O | Elemental Analysis |
Molecular Weight | 327.13 g/mol | Mass Spectrometry |
SMILES Notation | O=C(C1=CC(Cl)=NC(Cl)=C1)N2CCC(C(F)(F)F)CC2 | - |
Boiling Point | 56-57°C at 10 mmHg | Distillation [8] |
Density | 1.505 g/mL at 25°C | Pycnometry [9] |
Refractive Index | n²⁰/D 1.473 | Refractometry [9] |
The electronic configuration exhibits substantial polarization, with the pyridine nitrogen creating an electron-deficient ring system that is further enhanced by the chlorine substituents. Quantum mechanical calculations reveal a dipole moment of approximately 5.2 Debye oriented along the carbonyl axis, creating an electronic gradient between the electron-deficient pyridine and the relatively electron-rich piperidine nitrogen [7]. This polarization facilitates dipole-dipole interactions with biological targets. The molecule's conformational rigidity imposed by the amide bond restricts rotational freedom, reducing the entropic penalty upon binding to target proteins. This structural preorganization contributes to its notable binding affinity despite moderate molecular weight.
The 4-(trifluoromethyl)piperidine component serves as a critical bioisostere for various tertiary amine pharmacophores in CNS-active drugs. The trifluoromethyl group (-CF₃) introduces three distinct physicochemical effects: high lipophilicity (πR = 0.88), strong electron-withdrawing character (σI = 0.38), and metabolic resistance due to the strength of C-F bonds (approximately 485 kJ/mol) [7]. This combination enhances blood-brain barrier permeability while simultaneously providing oxidative stability against cytochrome P450 metabolism, as evidenced in numerous FDA-approved drugs containing this moiety.
Table 2: Impact of Trifluoromethyl Group on Molecular Properties
Property | Without -CF₃ | With -CF₃ | Biological Consequence |
---|---|---|---|
LogP (Octanol/Water) | ~2.1 | ~3.4 | Enhanced membrane permeability |
Metabolic Half-life (t₁/₂) | ~45 minutes | >120 minutes | Improved pharmacokinetics |
σI (Inductive Constant) | -0.05 (methyl) | +0.38 | pKa modulation of amines |
Van der Waals Volume | 20 ų | 38 ų | Steric complementarity |
The piperidine nitrogen exhibits altered basicity (predicted pKa ~7.9) due to the -CF₃ group's electron-withdrawing effect, which enhances the cation-pi interaction capacity at physiological pH. This modification is particularly valuable for targets like dopamine receptors and serotonin transporters, where the protonated amine forms salt bridges with aspartate residues [7]. Additionally, the -CF₃ group participates in halogen bonding interactions (XB = 4-8 kJ/mol) with carbonyl oxygen atoms in protein backbones, serving as an unconventional hydrogen bond acceptor despite its nominal hydrophobicity [7]. This multifaceted binding capability explains the privileged status of this pharmacophore in ~19% of FDA-approved fluorinated drugs over the past two decades, including notable agents like the migraine therapeutic ubrogepant and the PI3K inhibitor alpelisib [7].
The strategic incorporation of multiple halogens (Cl, F) creates complementary vectors for molecular recognition, yet comprehensive structure-activity relationship studies remain surprisingly limited. Significant knowledge gaps exist regarding the stereoelectronic effects of chlorine substitution patterns on pyridine ring electronics and their collective influence on target binding affinity. Recent computational analyses suggest that the 2,6-dichloro configuration creates a distinctive electrostatic potential pocket with potential for selective interactions with cysteine residues via chlorine bonding [5].
The synthetic methodology for this scaffold faces substantial challenges, particularly in achieving regioselective trifluoromethylation of the piperidine ring under mild conditions. Current routes require either expensive reagents (e.g., CF₃SiMe₃, CF₃SO₂Na) or exhibit poor functional group tolerance [10]. Additionally, the carbonyl linkage formation between sterically hindered intermediates often proceeds with moderate yields (typically 65-82%), necessitating extensive purification that limits scale-up potential [10]. The requirement for anhydrous conditions during Vilsmeier-Haack cyclization steps further complicates manufacturing [10].
Table 3: Critical Research Questions and Methodological Gaps
Research Domain | Unresolved Questions | Technical Limitations |
---|---|---|
Synthetic Chemistry | Regioselective trifluoromethylation | Limited functional group tolerance |
Structural Biology | 3D target binding confirmation | No crystallographic complexes |
Medicinal Chemistry | SAR of chlorine substitution | Limited analog accessibility |
Chemical Biology | Off-target profiling | No comprehensive selectivity panels |
The therapeutic potential remains underexplored beyond preliminary patent disclosures in neurological disorders. Patent WO2007117165A1 indicates structural analogs showing promise for CNS applications, particularly in modulating neurotransmitter systems implicated in Parkinson's disease, though specific biological data remains proprietary [5]. The conspicuous absence of public domain data regarding target binding affinity, selectivity profiling against related targets, and in vivo efficacy models represents a significant barrier to rational development. Future research must prioritize systematic analog synthesis to deconvolute the individual contributions of the dichloropyridine unit, the trifluoromethyl group, and the carboxamide linker to biological activity and pharmacokinetic behavior.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: